molecular formula C13H23N3O B2766781 [(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine CAS No. 1803583-42-7

[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine

Cat. No. B2766781
CAS RN: 1803583-42-7
M. Wt: 237.347
InChI Key: DGWCUWZWVLJEOX-UHFFFAOYSA-N
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Description

[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine, also known as DMXAA, is a synthetic compound that has gained significant attention due to its potential as an anti-cancer agent. DMXAA was first synthesized in the 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.

Scientific Research Applications

Pharmacological Activity

The compound [(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine has been investigated for its valuable pharmacological activity. Specifically, it falls within the class of 1,2,5-oxadiazol-3-amines with a heterocyclic substituent in the 4-position . Further studies are needed to explore its potential as a drug candidate.

Antibacterial Properties

2,5-Dimethylpyrrole compounds, like the one , have shown promise as antibacterial agents . Researchers have synthesized derivatives of this compound and evaluated their antibacterial activity. These molecules exhibited appreciable action against DHFR (dihydrofolate reductase) and enoyl ACP (acyl carrier protein) reductase enzymes . Such properties make them interesting candidates for combating bacterial infections.

Antitubercular Activity

In addition to antibacterial effects, 2,5-dimethylpyrrole derivatives have demonstrated antitubercular activity . This suggests that [(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine could be explored further as a potential treatment for tuberculosis.

Molecular Docking Studies

Researchers have conducted molecular docking studies to understand the interaction of this compound with specific enzymes. It was tested against DHFR and enoyl ACP reductase, indicating potential inhibitory effects on these enzymes . Such insights are crucial for drug design and development.

Energy Compositions

Interestingly, 1,2,5-oxadiazole-3,4-diamine (a precursor to our compound) is a component of powerful energy compositions . While this specific compound’s role in energy applications requires further investigation, it highlights its versatility.

properties

IUPAC Name

N-[(2,5-dimethyl-1H-pyrrol-3-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-10-6-12(11(2)15-10)7-14-8-13-9-16(3)4-5-17-13/h6,13-15H,4-5,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWCUWZWVLJEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1)C)CNCC2CN(CCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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